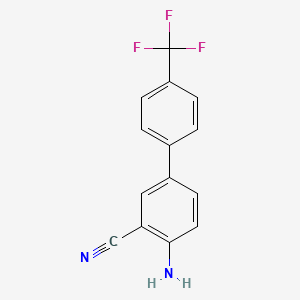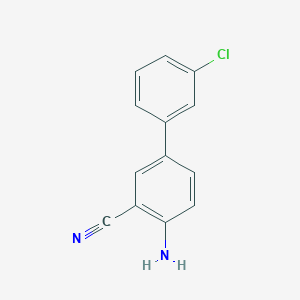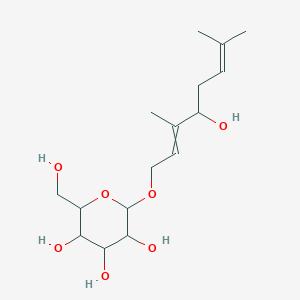
4-Amino-4'-(trifluoromethyl)-3-biphenylcarbonitrile
概要
説明
4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a biphenylcarbonitrile structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction where a trifluoromethyl group is introduced into the biphenyl structure. The amino group is then added through a subsequent reaction, often involving amination reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions: 4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and pressures.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical syntheses .
科学的研究の応用
4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism by which 4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
類似化合物との比較
4-Amino-4’-(trifluoromethyl)biphenyl: Similar in structure but lacks the carbonitrile group.
4-Amino-3-biphenylcarbonitrile: Similar but without the trifluoromethyl group.
4-Trifluoromethylbiphenylcarbonitrile: Lacks the amino group.
Uniqueness: The presence of both the trifluoromethyl and amino groups in 4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile makes it unique, providing a combination of electronic and steric effects that can be exploited in various chemical and biological applications.
特性
IUPAC Name |
2-amino-5-[4-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-7H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTZFWAFKOEYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194009.png)
![4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194017.png)
![4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194024.png)
![4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194045.png)

![4-Amino-3'-(benzyloxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194054.png)
![4-Amino-3',4'-difluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194061.png)
![4-Amino-4'-(benzyloxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194088.png)
![4-Amino-2',4'-dichloro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194095.png)
![4-Amino-2'-chloro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194096.png)
![4-Amino-2',3'-difluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194100.png)
![4-Amino-2'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194105.png)


